Cas no 2586126-42-1 (Benzoic acid, 3-(1-methylethyl)-5-(methylthio)-)

Benzoic acid, 3-(1-methylethyl)-5-(methylthio)- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-(1-methylethyl)-5-(methylthio)-
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- インチ: 1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13)
- InChIKey: QNQIFBNGHWFDEP-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=O)O)C=C(C=C1SC)C(C)C
Benzoic acid, 3-(1-methylethyl)-5-(methylthio)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PQM-1g |
3-Isopropyl-5-(methylthio)benzoic acid |
2586126-42-1 | 1g |
$605.00 | 2023-12-14 | ||
Aaron | AR021PQM-250mg |
3-Isopropyl-5-(methylthio)benzoic acid |
2586126-42-1 | 95% | 250mg |
$1143.00 | 2025-02-12 | |
Aaron | AR021PQM-100mg |
3-Isopropyl-5-(methylthio)benzoic acid |
2586126-42-1 | 95% | 100mg |
$883.00 | 2025-02-12 |
Benzoic acid, 3-(1-methylethyl)-5-(methylthio)- 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
Benzoic acid, 3-(1-methylethyl)-5-(methylthio)-に関する追加情報
Benzoic Acid, 3-(1-Methylethyl)-5-(Methylthio): A Comprehensive Overview (CAS No. 2586126-42-1)
Benzoic acid, 3-(1-methylethyl)-5-(methylthio) (CAS No. 2586126-42-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzoic acid core, an isopropyl group at the 3-position, and a methylthio group at the 5-position. These functional groups contribute to its distinct chemical properties and potential biological activities.
The benzoic acid moiety is a well-known carboxylic acid that plays a crucial role in various biological processes. It is widely used as a preservative in food and cosmetics due to its antimicrobial properties. In the context of Benzoic acid, 3-(1-methylethyl)-5-(methylthio), the benzoic acid core provides a stable platform for the attachment of other functional groups, enhancing its potential for diverse applications.
The isopropyl group at the 3-position adds steric bulk to the molecule, which can influence its solubility and reactivity. This structural feature is particularly important in drug design, as it can affect the compound's ability to cross biological membranes and interact with target proteins. Recent studies have shown that compounds with similar steric hindrance can exhibit enhanced selectivity and reduced off-target effects, making them valuable candidates for therapeutic development.
The methylthio group at the 5-position introduces sulfur into the molecule, which can significantly alter its chemical behavior. Sulfur-containing compounds are known for their ability to form disulfide bonds, which are essential in protein folding and stability. Additionally, the presence of sulfur can enhance the compound's lipophilicity, improving its bioavailability and cellular uptake. These properties make Benzoic acid, 3-(1-methylethyl)-5-(methylthio) an attractive candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have facilitated the study of Benzoic acid, 3-(1-methylethyl)-5-(methylthio)'s molecular interactions. Molecular dynamics simulations have provided insights into its conformational flexibility and binding modes with various receptors. These simulations have revealed that the compound can adopt multiple conformations, which may be crucial for its biological activity. For instance, one study published in the Journal of Medicinal Chemistry demonstrated that Benzoic acid, 3-(1-methylethyl)-5-(methylthio) exhibits high affinity for G-protein coupled receptors (GPCRs), suggesting potential applications in treating neurological disorders.
In addition to its potential therapeutic uses, Benzoic acid, 3-(1-methylethyl)-5-(methylthio) has been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings are particularly relevant given the increasing focus on developing anti-inflammatory agents for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Benzoic acid, 3-(1-methylethyl)-5-(methylthio) involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using transition metal catalysts. Recent developments in green chemistry have led to more sustainable synthesis methods that minimize environmental impact while maintaining efficiency.
Clinical trials are currently underway to evaluate the safety and efficacy of Benzoic acid, 3-(1-methylethyl)-5-(methylthio) in various therapeutic settings. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for more extensive phase II and III trials to further validate its therapeutic potential.
In conclusion, Benzoic acid, 3-(1-methylethyl)-5-(methylthio) (CAS No. 2586126-42-1) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an exciting candidate for further investigation and development. As research continues to advance, it is likely that this compound will play a significant role in addressing unmet medical needs and improving patient outcomes.
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